REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH:7][CH2:8][CH:9]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:10]([N:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1)=O>C1COCC1>[C:17]1([CH:9]([CH2:10][N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH2:8][OH:7])[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:0.1.2.3.4.5|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 0° C. for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooled down to 0° C.
|
Type
|
CUSTOM
|
Details
|
the reaction is quenched by the addition of Na2SO4-10H2O
|
Type
|
FILTRATION
|
Details
|
The resulting mixture is filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CO)CN1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |